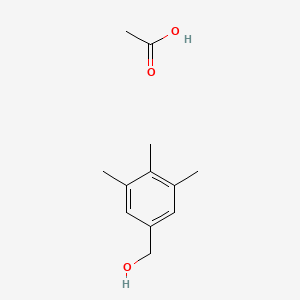![molecular formula C19H32O2 B14666448 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol CAS No. 38238-69-6](/img/structure/B14666448.png)
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol is an organic compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of phenol derivatives followed by a series of reactions to introduce the octanol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and use in drug development.
Industry: It can be used in the formulation of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the context and application.
相似化合物的比较
Similar Compounds
2-Naphthalenemethanol: A compound with a similar structure but different functional groups.
α-epi-7-epi-5-Eudesmol: Another compound with a related structure and potential biological activity.
Uniqueness
2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
属性
CAS 编号 |
38238-69-6 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC 名称 |
2,6-dimethyl-8-(4-propan-2-ylphenoxy)octan-2-ol |
InChI |
InChI=1S/C19H32O2/c1-15(2)17-8-10-18(11-9-17)21-14-12-16(3)7-6-13-19(4,5)20/h8-11,15-16,20H,6-7,12-14H2,1-5H3 |
InChI 键 |
LMBOVTMWRQQIMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OCCC(C)CCCC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



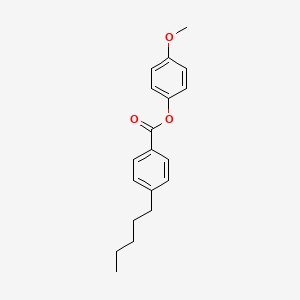
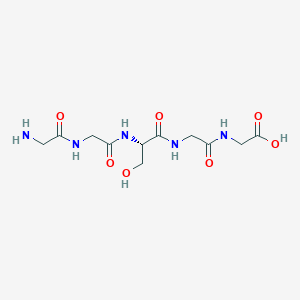
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
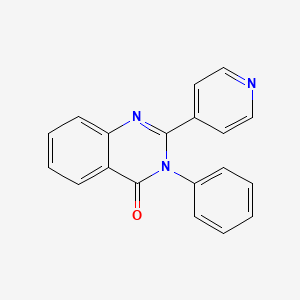
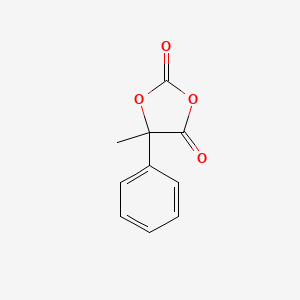
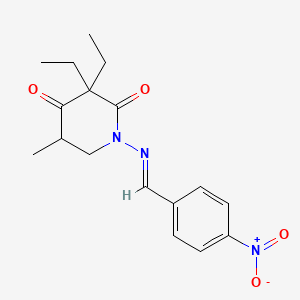
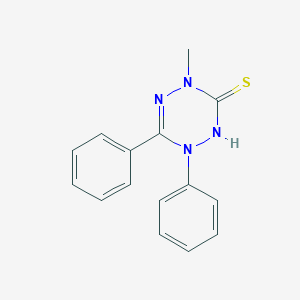
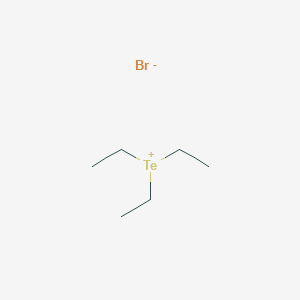
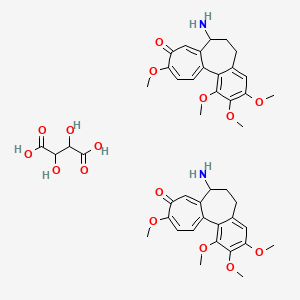
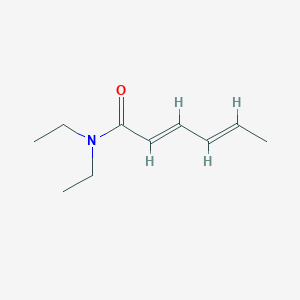
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
